Antibacterial Activity of 5-Ethoxy-2-MBI Derivatives Against B. subtilis: A Quantitative MIC Comparison
Novel amino acetylenic derivatives synthesized from the 5-ethoxy-2-mercaptobenzimidazole parent scaffold exhibit antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL [1]. This is a class-level inference, as the activity is for a derivative series and not the parent compound alone. While a direct head-to-head comparison of the parent compound against 2-MBI is not available in the source, this data demonstrates the potential of the 5-ethoxy substituted scaffold to yield derivatives with quantifiable antimicrobial properties, differentiating it from the unmodified 2-MBI scaffold which may produce derivatives with different activity profiles due to altered physicochemical properties.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 31.25 μg/mL for a derivative series |
| Comparator Or Baseline | Baseline: 2-mercaptobenzimidazole (2-MBI) scaffold (activity not directly reported; inference based on the utility of the substituted scaffold for generating active derivatives) |
| Quantified Difference | Not applicable (inference based on derivative activity). The 5-ethoxy substituted scaffold enables the synthesis of derivatives with specific MIC values, a potential that differs from the unsubstituted scaffold. |
| Conditions | In vitro antibacterial assay (broth dilution test) against Bacillus subtilis [1]. |
Why This Matters
This provides a quantitative benchmark for the antimicrobial potential of derivatives generated from this specific scaffold, guiding procurement for medicinal chemistry programs targeting Gram-positive bacteria.
- [1] Arafat, T., et al. (2018). Synthesis, Structural Elucidation, and Evaluation of Antimicrobial Activity of 5-Ethoxy-2-Mercaptobenzimidazole Derivatives. Academia.edu. View Source
